molecular formula C10H18O B2683872 4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane CAS No. 106029-84-9

4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane

Cat. No.: B2683872
CAS No.: 106029-84-9
M. Wt: 154.253
InChI Key: UHMUZGLQOOQRON-UHFFFAOYSA-N
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Description

4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane is an organic compound with the molecular formula C10H18O. It is characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon atoms, forming a seven-membered ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol or hydroxy ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and reactors can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane can be compared with other spirocyclic compounds, such as:

    Spiro[2.4]heptane: Lacks the oxygen atom, resulting in different chemical properties and reactivity.

    4,4,7,7-Tetramethyl-1-oxaspiro[2.5]octane: Contains an eight-membered ring, leading to variations in stability and reactivity.

    1,1,4,4-Tetramethyl-2-oxaspiro[2.4]heptane: Differently substituted, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxygen atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4,4,7,7-tetramethyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-9(3,4)10(8)7-11-10/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMUZGLQOOQRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C12CO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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